Home > Products > Screening Compounds P16762 > 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid - 52083-48-4

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid

Catalog Number: EVT-433122
CAS Number: 52083-48-4
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid is a purine derivative with significant biological activity. It is classified as a pharmaceutical compound and is known for its potential therapeutic applications, particularly in the field of neuroscience and metabolic disorders. The compound's molecular formula is C11H14N4O4C_{11}H_{14}N_{4}O_{4} with a molecular weight of approximately 266.25 g/mol .

Source and Classification

This compound can be sourced from various chemical databases and research publications. It is classified under the category of purine derivatives, which are vital components in biochemistry, serving as building blocks for nucleic acids and playing roles in cellular signaling and metabolism. Its structural characteristics allow it to interact with biological systems effectively.

Synthesis Analysis

Methods

The synthesis of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: These reactions are crucial for forming the purine ring structure.
  • Reduction Reactions: Used to convert intermediate compounds into the desired tetrahydro form.

Technical Details

The synthesis may involve starting materials such as dimethylurea and various acylating agents. Reaction conditions like temperature control and solvent selection (e.g., dimethylformamide or ethanol) are critical to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid features a bicyclic purine core with two carbonyl groups (dioxo) and a butyric acid side chain. The specific arrangement of atoms contributes to its biological activity.

Data

Key structural data includes:

  • InChIKey: KCQMWMWEALWVLJ-UHFFFAOYSA-N
  • CAS Number: 52083-48-4
  • Molecular Weight: 266.25 g/mol .
Chemical Reactions Analysis

Reactions

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid can participate in various chemical reactions typical for purines:

  • Nucleophilic Substitution: Involving the replacement of functional groups.
  • Hydrolysis Reactions: Leading to the breakdown of ester or amide bonds.

Technical Details

These reactions often require specific conditions such as pH adjustments and temperature control to optimize yields. The presence of catalysts may also enhance reaction rates .

Mechanism of Action

The mechanism of action for 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid primarily involves its interaction with purinergic receptors in the body. These interactions can lead to:

  • Modulation of neurotransmitter release.
  • Influence on cellular signaling pathways related to energy metabolism.

Data suggest that this compound may exhibit neuroprotective effects by enhancing ATP levels in neuronal cells .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150°C (specific values may vary).
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analyses often involve spectroscopic methods such as NMR and IR spectroscopy to confirm structural integrity .

Applications

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential in treating neurological disorders due to its ability to modulate purinergic signaling.
  • Research Tool: Utilized in studies exploring metabolic pathways and energy homeostasis in cells.
Synthesis Methodologies and Optimization

Multi-Step Organic Synthesis Techniques for Purine Derivatives

The synthesis of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid relies on advanced multi-step organic techniques centered on functionalized purine precursors. A primary route involves the alkylation of 1,3-dimethyl-2,6-dioxopurine (theophylline) with halogenated butyric acid derivatives (e.g., ethyl 4-bromobutyrate), followed by alkaline hydrolysis to yield the target carboxylic acid [3] [6]. Key intermediates include 7-(3-carboxypropyl)theophylline, confirmed via NMR and mass spectrometry [6]. Alternative pathways employ Traube synthesis, where 4,5-diaminopyrimidine derivatives undergo cyclization with formic acid or triethyl orthoacetate to construct the purine core before N7-alkylation [7] [8].

Recent innovations leverage photochemical methods, such as UV irradiation (290–315 nm) of diaminomaleonitrile (DAMN) to generate aminoimidazole carbonitrile (AICN), which subsequently reacts with trimethyl orthoacetate and amino acid derivatives to form purine scaffolds [2]. This hybrid thermal-photochemical approach enhances reaction complexity and atom economy.

Table 1: Synthesis Techniques for 1,3-Dimethylpurine Derivatives

MethodKey ReagentsIntermediateYield RangeLimitations
N7-AlkylationTheophylline + Ethyl 4-bromobutyrate7-(3-Carbethoxypropyl)theophylline60–75%Requires hydrolysis step
Traube Cyclization4,5-Diaminopyrimidine + Triethyl orthoacetate6-Aminopurine derivative45–65%Low regioselectivity
Photochemical CondensationDAMN + Trimethyl orthoacetateAminoimidazole carbonitrile (AICN)70–85%Specialized equipment needed

Condensation and Reduction Reactions in Tetrahydro-Purine Scaffold Formation

Core tetrahydro-purine scaffold formation hinges on condensation and reduction reactions. The imidazole ring closure is achieved via condensation between diamino precursors (e.g., 2,3-diaminomaleonitrile) and carbonyl sources like formic acid or orthoesters [2]. Under reflux conditions, diaminomaleonitrile photoisomerizes to diaminofumaronitrile (DAFN), which cyclizes to 4-aminoimidazole-5-carbonitrile (AICN) via an unstable azetidine intermediate [2]. This AICN intermediate then undergoes cyclocondensation with trimethyl orthoacetate to furnish the purine core.

Reductive steps are critical for controlling oxidation states. For example, catalytic hydrogenation (Pd/C, H₂) or sodium borohydride reduction may be applied to intermediates like 8-aldehydopurine derivatives to prevent over-oxidation of the dioxopurine moiety [10]. The butyric acid side chain is installed through nucleophilic substitution at N7 using γ-butyrolactone or alkyl halides, with the latter requiring subsequent hydrolysis to convert esters to carboxylic acids [6] .

Solvent and Temperature Optimization for Yield Enhancement

Solvent polarity and temperature significantly impact reaction kinetics and purity. For N7-alkylation of theophylline, aprotic solvents like dimethylformamide (DMF) or acetonitrile are optimal due to enhanced nucleophilicity of the purine nitrogen. DMF enables higher solubility of ionic intermediates, improving yields to >80% at 80°C . Conversely, protic solvents (e.g., ethanol) promote hydrolysis side reactions.

Temperature controls regioselectivity:

  • 80–90°C: Maximizes N7-alkylation over N9-regioisomers in DMF .
  • 0–5°C: Suppresses dialkylation during acylation of amine intermediates [3].
  • Reflux conditions (110°C): Accelerates cyclocondensation but risks decomposition; reducing to 70°C with microwave assistance shortens reaction time by 60% [2].

Table 2: Solvent/Temperature Effects on Key Reactions

Reaction StepOptimal SolventOptimal TempYield ImprovementSide Reactions Minimized
N7-AlkylationDMF80°C80% → 92%O-Alkylation
Hydrolysis of EsterAqueous NaOH25°C95%Decarboxylation
PhotocyclizationAcetonitrileReflux (82°C)75% → 85%Polymerization

Comparative Analysis of Acylating Agents in Intermediate Functionalization

Acylating agents dictate efficiency in introducing the butyric acid chain. Bromo derivatives (e.g., ethyl 4-bromobutyrate) outperform chloro analogs due to higher electrophilicity, reducing reaction time from 24h to 8h . Mesylates exhibit similar reactivity but generate acidic byproducts requiring neutralization. Alternative agents include:

  • 4-Chlorobutyryl chloride: Enables one-step acylation but necessitates strict stoichiometry (1.1 eq) to avoid diacylation [3].
  • γ-Butyrolactone: Requires high-pressure conditions (160°C) for ring opening, limiting practicality [6].

Purity profiles vary significantly:

  • Bromobutyrates yield 98% pure product after recrystallization (ethanol/water) .
  • Chloro derivatives necessitate chromatography due to 10–15% impurity from N3-alkylation [3].

Table 3: Acylating Agent Performance Comparison

Acylating AgentReaction TimeProduct PurityByproductsScale-Up Feasibility
Ethyl 4-bromobutyrate8h98%Minimal (<2%)High
4-Chlorobutyryl chloride6h85%N3-isomer (10%)Moderate
γ-Butyrolactone24h90%Oligomers (5%)Low

Properties

CAS Number

52083-48-4

Product Name

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid

IUPAC Name

4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanoic acid

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(18)14(2)11(13)19)15(6-12-9)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)

InChI Key

KCQMWMWEALWVLJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.